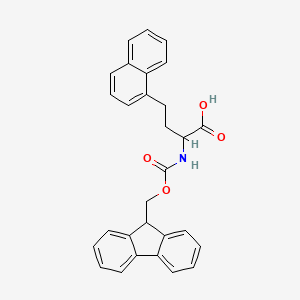
(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly interesting due to its structural features, which include a naphthalene ring, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale peptide synthesis can be applied. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques, which allow for the efficient and scalable production of Fmoc-protected amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.
Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carbodiimides (e.g., DIC, EDC): Used as coupling agents in peptide synthesis.
Base (e.g., DIPEA): Used to neutralize the reaction mixture during coupling.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which can be further modified or used in various applications.
Applications De Recherche Scientifique
(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of (S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Fmoc-amino)-3-(phenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a naphthalene ring.
(S)-2-(Fmoc-amino)-4-(biphenyl-4-yl)butanoic acid: Contains a biphenyl group instead of a naphthalene ring.
Uniqueness
(S)-2-(Fmoc-amino)-4-(naphthalen-1-yl)butanoic acid is unique due to the presence of the naphthalene ring, which can impart specific properties such as increased hydrophobicity and potential aromatic interactions. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Propriétés
Formule moléculaire |
C29H25NO4 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C29H25NO4/c31-28(32)27(17-16-20-10-7-9-19-8-1-2-11-21(19)20)30-29(33)34-18-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-15,26-27H,16-18H2,(H,30,33)(H,31,32) |
Clé InChI |
NPEHLQUETQQEHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[[2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-(2-oxopyrrolidin-3-yl)butyl] dihydrogen phosphate](/img/structure/B12304593.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)
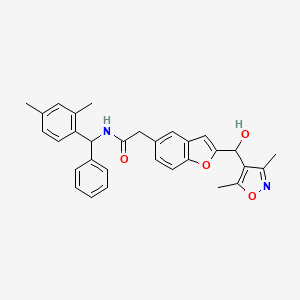
![rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis](/img/structure/B12304614.png)
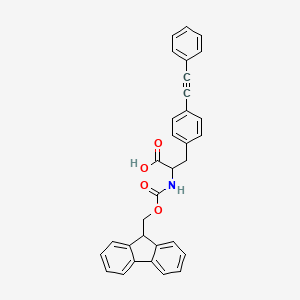
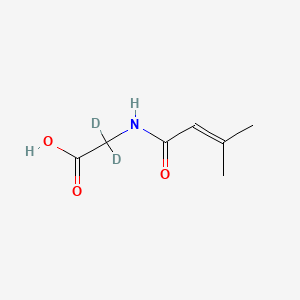


![[6-[4-(dimethylamino)-5-hydroxy-6-[[(14Z)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyloxy-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12304639.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)
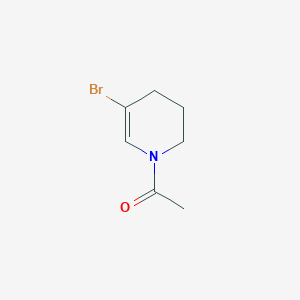

![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)
